

# Omega-Agatoxin TK: Technical Review & Experimental Guide

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## Compound of Interest

Compound Name: *omega-agatoxin TK*

CAS No.: 158484-42-5

Cat. No.: B600016

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## Executive Summary

### Omega-Agatoxin TK (

-Aga-TK) is a 48-amino acid peptide toxin isolated from the venom of the American funnel-web spider, *Agelenopsis aperta*.<sup>[1][2][3]</sup> It is a high-affinity, selective antagonist of P/Q-type voltage-gated calcium channels (Ca

2.1). Unlike its homolog

-Agatoxin IVA,

-Aga-TK possesses a unique structural determinant—a D-Serine residue at position 46—which is critical for its nanomolar potency. This guide details the structural biochemistry, mechanism of action, and validated experimental protocols for utilizing

-Aga-TK in neuropharmacology and drug discovery.

## Structural Biochemistry & The D-Serine Determinant Sequence and Topology

-Aga-TK belongs to the inhibitor cystine knot (ICK) family, characterized by a compact, globular structure stabilized by four disulfide bridges. The peptide sequence is 48 residues long:

Sequence: Glu-Asp-Asn-Cys-Ile-Ala-Glu-Asp-Tyr-Gly-Lys-Cys-Thr-Trp-Gly-Gly-Thr-Lys-Cys-Cys-Arg-Gly-Arg-Pro-Cys-Arg-Cys-Ser-Met-Ile-Gly-Thr-Asn-Cys-Glu-Cys-Thr-Pro-Arg-Leu-Ile-Met-Glu-Gly-Leu-(D-Ser)-Phe-Ala[3]

Disulfide Connectivity:

- Cys4–Cys20[2][3][4][5][6]
- Cys12–Cys25[2][3][4][5][6]
- Cys19–Cys36[2][3][4][5][6]
- Cys27–Cys34[2][3][4][5][6]

## The Criticality of D-Serine-46

A common failure point in experimental reproducibility involves the use of incorrect synthetic variants. Native

-Aga-TK contains a D-Serine at position 46, resulting from a post-translational isomerization event in the spider venom.

- Native (D-Ser46): IC  
~60 nM (glutamate release inhibition).[6]
- Synthetic (L-Ser46): IC  
> 5000 nM.[6]
- Implication: Researchers must verify the stereochemistry of their peptide source. Using the L-Ser variant will result in an 80-to-90-fold loss of potency, leading to false negatives in functional assays.

## Mechanism of Action: Cav2.1 Blockade

-Aga-TK acts as a gating modifier rather than a simple pore blocker.[5] It binds to the extracellular S3-S4 linker of domain IV on the

subunit of the P/Q-type calcium channel.[5]

## Kinetic Alterations

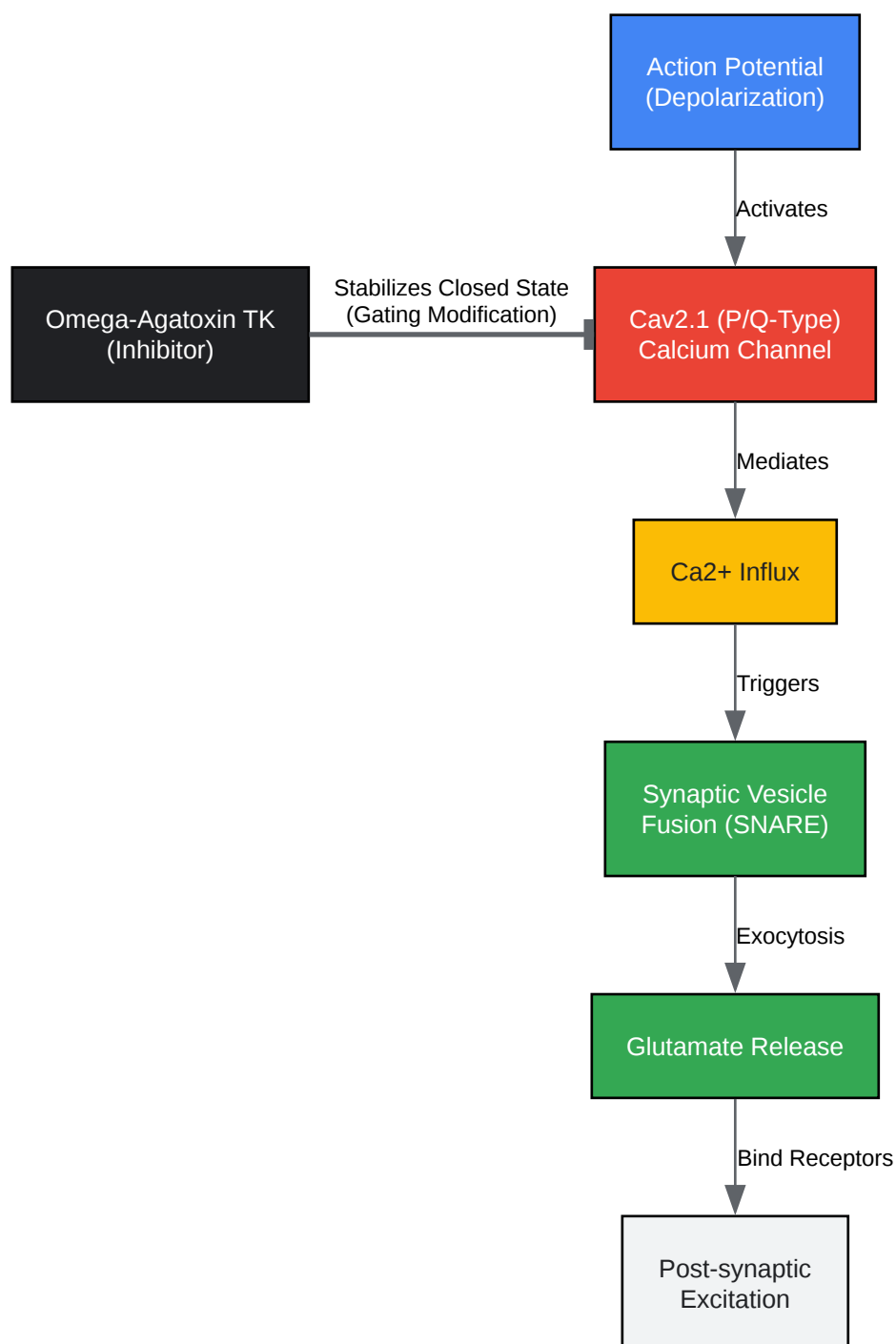
Upon binding,

-Aga-TK stabilizes the channel in a "reluctant" closed state.

- Activation Shift: It shifts the voltage dependence of activation to more depolarized potentials. [5]
- Kinetics: It slows the time course of activation.
- Reversibility: Strong depolarization can transiently dislodge the toxin, a phenomenon known as "voltage-dependent relief."

## Signaling Pathway Diagram

The following diagram illustrates the presynaptic blockade mechanism.



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Caption: Mechanism of Action:

-Aga-TK stabilizes the Cav2.1 channel in a closed state, preventing Ca influx and subsequent neurotransmitter release.[6]

## Pharmacology & Selectivity Profile[3][6][7]

-Aga-TK is often compared to

-Agatoxin IVA. While they share the same target, TK is identical to the isoform often referred to as

-Agatoxin IVB.

Feature	-Agatoxin TK	-Agatoxin IVA
Primary Target	P/Q-type (Cav2.[3][4][5][7][8]1)	P/Q-type (Cav2.[4][5][6][7][8]1)
Selectivity	>1000x over N, L-type	>1000x over N, L-type
IC (P-type)	~2–10 nM (Electrophysiology)	~2 nM
Reversibility	Very Slow (High Affinity)	Slow
Structural Key	D-Serine at pos 46	L-Serine (naturally)
Key Application	Differentiating P vs Q subtypes	General P/Q block

## Experimental Protocols

### Reconstitution and Storage (Self-Validating System)

To ensure data integrity, the peptide must be handled to prevent oxidation of the methionine residues and disulfide scrambling.

- Lyophilized Storage: Store at -20°C with desiccant.
- Reconstitution Buffer: Use distilled water or 100 mM NaCl. Avoid phosphate buffers if Ca will be added later (precipitation risk).[6]
- Stock Concentration: Prepare a 100 M stock.

- Aliquot Strategy: Aliquot into siliconized (low-bind) tubes. Flash freeze in liquid nitrogen. Do not freeze-thaw more than once.

- Validation Step: Before critical assays, verify concentration using A

(Extinction coefficient

10,500 M

cm

due to Trp/Tyr content).[6]

## Electrophysiology: Isolating P-Type Currents

This protocol is designed for whole-cell patch-clamp recording in cerebellar Purkinje neurons or heterologous expression systems (HEK293).

Solutions:

- Extracellular:[6] 10 mM Ba

(charge carrier), 1

M TTX (block Na

), 10

M Nifedipine (block L-type).[6]

- Intracellular:[6] Cs-based solution (to block K currents).

Voltage Protocol:

- Holding Potential: -80 mV.
- Test Pulse: Depolarize to 0 mV for 100 ms.
- Baseline Acquisition: Record stable inward Ba

currents for 5 minutes.

- Toxin Application: Perfusion of 200 nM

-Aga-TK.

- Steady State: Wait 5–10 minutes for block to equilibrate (kinetics are slow).
- Voltage-Dependent Relief (Control Step): Apply a strong depolarizing prepulse (+100 mV for 50 ms) immediately before the test pulse.<sup>[6]</sup>
  - Result: If the block is P-type/TK-specific, the prepulse should partially restore the current amplitude (unbinding the toxin).

## Functional Assay: Glutamate Release

Objective: Measure inhibition of Ca

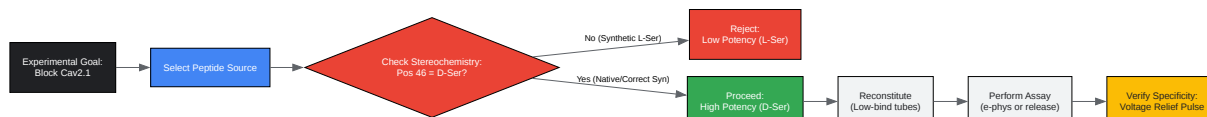
-dependent glutamate release from synaptosomes.<sup>[6][7]</sup>

- Preparation: Isolate rat cerebrocortical synaptosomes.
- Loading: Load with [<sup>3</sup>H]-Glutamate.<sup>[6][7]</sup>
- Depolarization: Trigger release with 30 mM KCl.
- Inhibition: Pre-incubate with 10–100 nM -Aga-TK for 20 minutes.
- Readout: Scintillation counting of supernatant.
- Data Analysis: Calculate % inhibition relative to vehicle control.

## Workflow Visualization

The following diagram outlines the decision matrix for selecting and validating

-Aga-TK for an experiment.



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Caption: Validation workflow emphasizing the critical checkpoint for D-Serine stereochemistry to ensure experimental success.

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